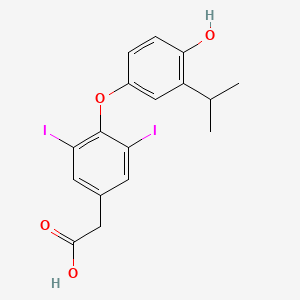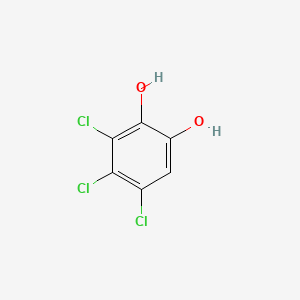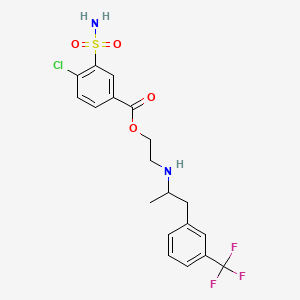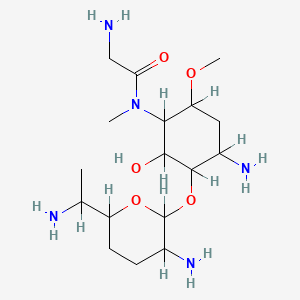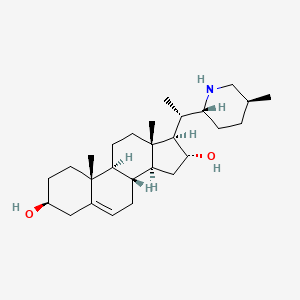
Deacetylmuldamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deacetylmuldamine is a natural product found in Solanum pseudocapsicum with data available.
Applications De Recherche Scientifique
Biomedical Applications
Deacetylmuldamine, as a derivative of chitin and chitosan, exhibits significant potential in biomedical applications. Chitin and chitosan are derived from shellfish sources and are based on the N-acetyl-glucosamine monomer. Deacetylated chitosan, in particular, has been extensively studied for its utility as a wound dressing material, in drug delivery systems, and as a tissue engineering material. The versatility and biocompatibility of these materials have led to a wide range of applications in biomedical science, such as artificial kidneys, skin, bone, cartilage, liver, nerve, and tendon repair, as well as in wound-healing and burn treatment. These applications are driven by the unique properties of these biopolymers, including their biodegradability and compatibility with human tissues (Khor & Lim, 2003); (Islam, Bhuiyan, & Islam, 2017).
Antifungal Activity
Research has also shown that chitosan, with varying levels of deacetylation, demonstrates significant antifungal activity. This property is particularly important for combating post-harvest pathogens in agriculture. The mechanism of action involves inhibiting fungal growth, inducing cellular leakage of amino acids and proteins, and causing morphological changes in the fungal cells. These effects are amplified with higher levels of deacetylation in chitosan, indicating the potential importance of deacetylmuldamine in this context (Ghaouth, Arul, Asselin, & Benhamou, 1992).
Neurodegenerative Disease Treatment
Histone deacetylase (HDAC) inhibitors, closely related to deacetylmuldamine, have been identified as potential drugs for treating neurodegenerative disorders. These include Huntington's, Parkinson's, and Kennedy disease, amyotrophic lateral sclerosis, Rubinstein-Taybi syndrome, and stroke. HDAC inhibitors are considered for their neuroprotective mechanisms, such as transcriptional activation of disease-modifying genes and correction of histone acetylation homeostasis imbalances (Hahnen et al., 2008).
Inflammatory and Immune Disorders
Studies on HDAC inhibitors also reveal their potential in treating a spectrum of diseases not related to cancer, including various inflammatory and autoimmune diseases. These inhibitors show properties like reduction in cytokine production and inhibition of cytokine postreceptor signaling at lower concentrations, which are crucial for treating chronic diseases (Dinarello, Fossati, & Mascagni, 2011).
Cardiovascular Applications
The therapeutic potential of HDAC inhibitors extends to cardiovascular disorders as well. In heart failure models, these inhibitors have shown efficacy, suggesting roles in regulating gene expression and cellular signaling in the heart. This highlights the potential of deacetylmuldamine and related compounds in cardiac therapeutics (McKinsey, 2012).
Propriétés
Nom du produit |
Deacetylmuldamine |
|---|---|
Formule moléculaire |
C27H45NO2 |
Poids moléculaire |
415.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1 |
Clé InChI |
IRRHFODGOMSPEE-FIRKVUNCSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O |
SMILES |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
SMILES canonique |
CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O |
Synonymes |
22,26-epiminocholest-5-ene-3,16-diol capsimine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



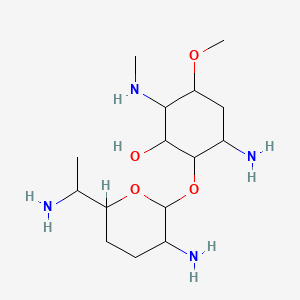
![3-[O-Phosphonopyridoxyl]--amino-benzoic acid](/img/structure/B1201049.png)
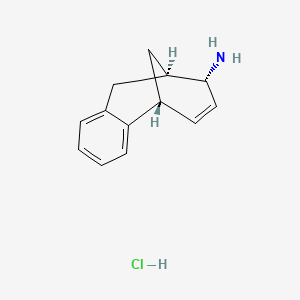
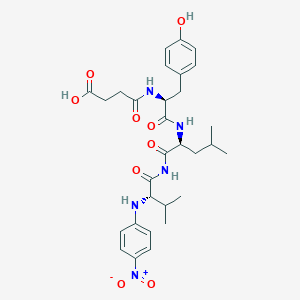
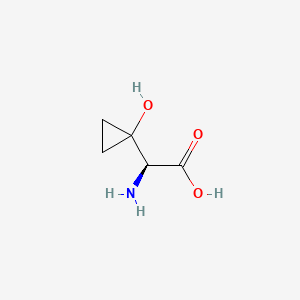
![[(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-6,11-dichloro-13-methyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1201057.png)


